2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate
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Overview
Description
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes ethoxyethoxy groups and a dibromopyridinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 2-bromoacetyl bromide to form 2-(2-Ethoxyethoxy)ethyl 2-bromoacetate. This intermediate is then reacted with 5,6-dibromopyridine-2-thiol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The dibromopyridinyl sulfanyl moiety is believed to play a crucial role in its biological activity. It can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acetate: A related compound with similar ethoxyethoxy groups but lacking the dibromopyridinyl sulfanyl moiety.
Diethylene glycol monoethyl ether acetate: Another similar compound used as a solvent and chemical intermediate.
Uniqueness
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate stands out due to its unique combination of ethoxyethoxy groups and a dibromopyridinyl sulfanyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H17Br2NO4S |
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Molecular Weight |
443.15 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H17Br2NO4S/c1-2-18-5-6-19-7-8-20-12(17)9-21-11-4-3-10(14)13(15)16-11/h3-4H,2,5-9H2,1H3 |
InChI Key |
LLUCVPHDFWVACY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)CSC1=NC(=C(C=C1)Br)Br |
Origin of Product |
United States |
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